molecular formula C16H13ClN2 B1229967 N-benzyl-7-chloroquinolin-4-amine CAS No. 865270-61-7

N-benzyl-7-chloroquinolin-4-amine

Cat. No.: B1229967
CAS No.: 865270-61-7
M. Wt: 268.74 g/mol
InChI Key: IMBPMAAMRHSTEU-UHFFFAOYSA-N
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Description

N-Benzyl-7-chloroquinolin-4-amine (CAS 865270-61-7) is a chemical compound with the molecular formula C16H13ClN2 and a molecular weight of 268.74 g/mol . It belongs to the important class of 4-amino-7-chloroquinoline (4,7-ACQ) derivatives, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . Compounds based on this structure have been investigated as inhibitors of the Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC), a zinc metalloprotease, and have shown excellent in vitro efficacy against various strains of Plasmodium falciparum , the causative agent of malaria . The 4-aminoquinoline core is known for its ability to accumulate in acidic compartments such as lysosomes and food vacuoles, which is key to the mechanism of action of many therapeutic agents . This makes this compound a valuable building block and intermediate for researchers in drug discovery, particularly in the synthesis of more complex hybrid molecules and for probing structure-activity relationships in the development of novel inhibitors and antiprotozoal agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-7-chloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2/c17-13-6-7-14-15(8-9-18-16(14)10-13)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBPMAAMRHSTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323947
Record name N-benzyl-7-chloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865270-61-7
Record name N-benzyl-7-chloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Benzyl 7 Chloroquinolin 4 Amine Derivatives

General Principles of SAR for 4-Aminoquinoline (B48711) Derivatives

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most notably as the basis for several antimalarial drugs. nih.govresearchgate.net The fundamental SAR principles for this class of compounds provide a critical framework for the design of novel derivatives, including those of N-benzyl-7-chloroquinolin-4-amine.

A crucial element for the biological activity of 4-aminoquinolines is the quinoline (B57606) ring itself, which is considered essential. youtube.comyoutube.com The nitrogen atom within the quinoline ring and the terminal nitrogen in the side chain are key features, with their basicity (pKa) playing a significant role in the mechanism of action, particularly in the context of antimalarial activity. researchgate.net The prevailing hypothesis for antimalarial 4-aminoquinolines, like chloroquine (B1663885), involves their accumulation in the acidic food vacuole of the parasite. researchgate.net This accumulation is driven by the diprotonation of the compound at the vacuole's acidic pH, which traps the drug inside. researchgate.net

Key SAR findings for 4-aminoquinoline derivatives include:

The 4-amino group: This group serves as a critical attachment point for a variety of side chains, and its presence is fundamental for activity. youtube.com

The 7-chloro group: The presence of an electron-withdrawing group, most commonly a chlorine atom, at the 7-position of the quinoline ring is a common feature in many active 4-aminoquinoline drugs. youtube.comyoutube.com This substituent has been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the alkyl side chain, which can influence the drug's accumulation and activity. youtube.comnih.gov

The side chain: The nature of the side chain at the 4-amino position is a primary determinant of the biological activity profile, including potency and spectrum of activity. ucsf.edunih.gov

Impact of N-Benzyl Moiety and Benzyl-Derived Scaffolds on Biological Activity Profile

The introduction of an N-benzyl moiety to the 4-aminoquinoline core represents a significant modification that can profoundly impact the compound's biological activity. This substitution moves away from the traditional aliphatic amine side chains seen in drugs like chloroquine and introduces a bulky, aromatic group.

Studies on N-benzyl-4-aminoquinoline derivatives have revealed their potential in various therapeutic areas. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their antimycobacterial activity. nih.gov Two compounds from this series demonstrated significant inhibitory concentrations against Mycobacterium tuberculosis, comparable to the first-line drug isoniazid (B1672263), while showing selectivity for the bacillus over mammalian cells. nih.gov

In the context of antimalarial activity, the replacement of the traditional flexible side chain with a more rigid benzyl-derived scaffold has been explored. nih.gov New N-benzyl-4-aminoquinolines that lack the hydroxyl group found in amodiaquine's side chain were synthesized to avoid the formation of toxic quinone-imine metabolites. nih.gov These compounds displayed high activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

The incorporation of a benzyl (B1604629) group can also influence how the molecule interacts with its biological target. For example, in the context of antimalarial action, the benzyl group can participate in π-π stacking interactions with heme, a key target for quinoline-based drugs. researchgate.netnih.gov

Influence of Substituents on the Quinoline Ring

Substitutions on the quinoline ring of this compound and related compounds are a critical determinant of their biological activity. The position and nature of these substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

The 7-position of the quinoline ring is particularly important. The presence of a halogen, especially chlorine, at this position is a well-established feature for enhancing antimalarial activity. youtube.com Electron-withdrawing groups at the 7-position can lower the pKa of the quinoline nitrogen, which is believed to be important for the drug's mechanism of action. youtube.comnih.gov Studies have shown that replacing the 7-chloro group with other halogens like bromine or iodine can maintain or even improve activity against certain strains, while a fluoro or trifluoromethyl group often leads to reduced potency. nih.gov A methoxy (B1213986) group at the 7-position generally results in inactive compounds. nih.gov

Substitutions at other positions on the quinoline ring can also have a significant impact. For example, introducing a methyl group at the 3-position has been shown to decrease antimalarial activity, while substitution at the 8-position can abolish it completely. youtube.comyoutube.com Conversely, modifications at other positions have been explored to generate novel compounds with improved properties. For instance, a library of B-ring-substituted 4-aminoquinolines was synthesized, revealing that rings other than the classic 7-chloroquinoline (B30040) can exhibit significant activity against drug-resistant parasite strains. ucsf.eduresearchgate.net

Role of Side Chain Modifications on Biological Target Interactions

The side chain of 4-aminoquinoline derivatives plays a pivotal role in their interaction with biological targets and is a key area for modification to improve efficacy and overcome resistance. researchgate.netlstmed.ac.uk For this compound, modifications to the benzyl group or the introduction of different side chains can dramatically alter the compound's biological profile. youtube.com

The length and flexibility of the side chain are critical factors. acs.orgpsu.edu In traditional antimalarial 4-aminoquinolines, a carbon chain of two to five carbons between the two amino groups is often considered optimal for activity. youtube.com Shortening or lengthening the side chain can have a profound effect, sometimes restoring activity against drug-resistant strains. ucsf.edunih.gov For instance, aminoquinolines with diaminoalkane side chains shorter or longer than that of chloroquine have shown activity against both chloroquine-susceptible and -resistant P. falciparum. nih.gov

The introduction of aromatic rings or other bulky groups into the side chain, as in the case of the N-benzyl moiety, can enhance activity and reduce toxicity. youtube.comyoutube.com These bulky groups can influence the molecule's ability to interact with its target, for example, through hydrophobic or π-stacking interactions. researchgate.net Furthermore, the incorporation of additional functional groups, such as hydroxyl groups or other heteroatoms, within the side chain can create new hydrogen bonding opportunities, which may be crucial for activity against resistant strains. nih.govasm.org

Recent research has also explored the use of amino acid conjugates in the side chain to introduce additional lipophilicity and cationic charges, leading to compounds with significant activity against CQ-resistant parasites. nih.gov The use of chirally defined side chains derived from amino acids has also been investigated to understand the role of stereochemistry in biological activity. asm.orgnih.gov

Ligand Efficiency and Theoretical Druggability Parameter Assessment

In modern drug discovery, the concepts of ligand efficiency (LE) and other theoretical druggability parameters are increasingly used to guide the optimization of lead compounds. Ligand efficiency is a metric that relates the binding affinity of a molecule to its size, typically measured by the number of heavy (non-hydrogen) atoms. It helps in identifying small, efficient fragments that can be developed into more potent and drug-like candidates.

For 4-aminoquinoline derivatives, including this compound, assessing these parameters is crucial for developing compounds with a favorable balance of potency and physicochemical properties. acs.org Studies have focused on designing structurally simplified analogs of potent bis-aminoquinolines to improve ligand efficiency while maintaining or even exceeding the inhibitory potency of the parent compound. nih.gov

Theoretical druggability parameters, often calculated using computational models, provide insights into a compound's potential to be developed into an oral drug. These parameters include:

Lipophilicity (logP): This parameter affects solubility, absorption, distribution, metabolism, and excretion (ADME). An optimal range is generally sought to ensure good membrane permeability without excessive protein binding or poor solubility.

Molecular Weight (MW): Lower molecular weight is often associated with better absorption and diffusion.

Hydrogen Bond Donors and Acceptors: The number of these groups influences solubility and membrane permeability.

Polar Surface Area (PSA): This is another predictor of drug absorption and brain penetration.

By analyzing these parameters for a series of this compound derivatives, researchers can prioritize compounds with a higher probability of success in later stages of drug development. For example, replacing a phenyl group with a pyridyl group in the side chain of some 4-aminoquinolines led to compounds with improved solubility and decreased lipophilicity, which are desirable drug-like properties. acs.org

Mechanistic Investigations of Biological Activity in Vitro and Molecular Level

Enzyme Inhibition Mechanisms

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes can lead to an increase in acetylcholine levels, a strategy employed in the treatment of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com

Derivatives of N-benzyl-7-chloroquinolin-4-amine have been investigated for their potential as cholinesterase inhibitors. For instance, N-benzyl derivatives of tetrahydroprotoberberine alkaloids, which share structural similarities with the quinoline (B57606) core, have shown to be active AChE inhibitors. nih.gov Docking studies of these compounds with Torpedo californica AChE revealed that π-π stacking interactions are a dominant feature in the binding, with key interactions occurring at the esteratic, anionic, and peripheral subsites of the enzyme. nih.gov Specifically, N-benzylated derivatives demonstrated higher activity compared to their O-benzyl counterparts, highlighting the importance of the quaternary nitrogen in AChE inhibition. nih.gov The inhibition mechanism for these N-benzyl derivatives was determined to be non-competitive. nih.gov

In the broader context of quinoline-based inhibitors, substituent variations on the core structure have been shown to significantly impact AChE and BChE inhibitory activity and selectivity. nih.gov Docking studies suggest that these types of compounds likely bind within the active site gorge of both enzymes, with a deeper binding observed in the larger gorge of BChE. nih.gov

Compound DerivativeTarget EnzymeIC50 (µM)Inhibition Type
(7R,13aS)-7-benzylstepholidineAChE40.6 ± 1Non-competitive
(7S,13aS)-7-benzylstepholidineAChE51.9 ± 1Non-competitive

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it a validated target for antibacterial agents. Specifically, the GyrB subunit, which possesses ATPase activity, is a focus for inhibitor development.

While direct studies on this compound as a DNA gyrase inhibitor are not prevalent, research on structurally related 4-hydroxy-2-quinolone derivatives provides insight into the potential mechanisms. A novel class of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides has been identified as potent inhibitors of S. aureus GyrB. nih.gov The 4-hydroxy-2-quinolone fragment is considered essential for this inhibitory activity. nih.gov Structure-activity relationship studies on these compounds revealed that electron-donating groups at certain positions and electron-withdrawing groups at others on the quinolone ring are favorable for GyrB inhibition. nih.gov

Compound DerivativeTarget EnzymeIC50 (µM)
f4 (6-MeO)S. aureus GyrB0.31
f6 (7-Cl)S. aureus GyrB0.83
f12 (8-MeO)S. aureus GyrB0.878
f1 (AG-690/11765367)S. aureus GyrB1.21
f8 (7-MeO)S. aureus GyrB7.90
f10 (8-Cl)S. aureus GyrB9.70

Eg5 is a member of the kinesin-5 family of motor proteins that plays a critical role in establishing the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy.

While specific studies on this compound are limited, the general mechanism of Eg5 inhibition involves small molecules that bind to an allosteric pocket on the motor domain. This binding prevents the conformational changes necessary for ATP hydrolysis and microtubule binding, thereby stalling the motor protein and disrupting spindle formation. nih.gov For example, the inhibitor monastrol (B14932) has been shown to reversibly inhibit Eg5, leading to a reduction in protein synthesis. nih.gov This suggests that Eg5 may also have a role in translation, potentially by linking ribosomes to microtubules. nih.gov

Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum. It plays a crucial role in the degradation of hemoglobin within the parasite's food vacuole, a process essential for its survival. Therefore, inhibitors of falcipain-2 are considered promising antimalarial drug candidates.

Research has focused on isoquinoline (B145761) derivatives as falcipain-2 inhibitors. nih.gov Specifically, 1-benzyloxyphenyl-dihydroisoquinoline and -isoquinoline derivatives have demonstrated better activity against falcipain-2 compared to their 1-hydroxyphenyl or 1-methoxyphenyl analogs. nih.gov Molecular docking studies have shown a good correlation between the docking scores of these compounds and their experimentally determined IC50 values, suggesting a structure-based mechanism of inhibition. nih.gov

Botulinum neurotoxin serotype A (BoNT/A) is a potent toxin that causes flaccid paralysis by cleaving SNAP-25, a protein essential for neurotransmitter release. mdpi.com The light chain (LC) of BoNT/A is a zinc metalloprotease and is the enzymatic component responsible for this cleavage.

4-amino-7-chloroquinoline (ACQ) derivatives have been identified as small molecule inhibitors of the BoNT/A LC. nih.gov The ACQ substructure, along with a separate positively ionizable amine, appears to be a key pharmacophore for this inhibitory activity. nih.gov Further development of these compounds, such as creating dimers of the ACQ moiety or linking it to other scaffolds like cholic acid, has led to significantly more potent inhibitors with IC50 values in the low micromolar and even nanomolar range. nih.gov For example, N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines showed up to 60% inhibition of BoNT/A LC at a 20 µM concentration. nih.gov

Compound ClassTarget EnzymePotency
4-amino-7-chloroquinoline derivativesBoNT/A LCLow micromolar to nanomolar IC50 values
bis(steroidal)-4,7-ACQ derivativesBoNT/A LCNanomolar range Ki values
bis(4,7-ACQ)cholate derivativesBoNT/A LCNanomolar range Ki values

PqsR is a transcriptional regulator in Pseudomonas aeruginosa that plays a central role in the quorum sensing (QS) signaling pathway. This pathway controls the expression of numerous virulence factors, including pyocyanin (B1662382) and biofilm formation. Inhibition of PqsR is a promising strategy to combat P. aeruginosa infections by attenuating its virulence without exerting direct bactericidal pressure, which may reduce the development of resistance.

N-benzyl derivatives of long-chained 4-amino-7-chloroquinolines have been synthesized and identified as effective inhibitors of pyocyanin production in P. aeruginosa. nih.gov The mechanism of action for these compounds is the competitive inhibition of PqsR. nih.gov Molecular docking studies have been used to rationalize the structure-activity data of these derivatives. nih.gov One of the most potent derivatives, which includes a benzofuran (B130515) substituent, effectively inhibited pyocyanin production with an IC50 of 12 µM. nih.gov

Compound DerivativeTargetIC50
This compound with benzofuran substituentPyocyanin production12 µM
This compound with benzofuran substituentBiofilm formation50 µM (BFIC50)

Anti-Aggregation Mechanisms

The therapeutic potential of this compound and its analogs is significantly linked to their ability to interfere with pathological aggregation processes characteristic of various diseases. Investigations have focused on their capacity to modulate the formation of amyloid-beta plaques and neurofibrillary tangles in Alzheimer's disease, as well as to inhibit hemozoin biocrystallization in malaria.

Amyloid-Beta (Aβ) Aggregation Modulation

The 7-chloroquinoline (B30040) scaffold is a key feature in molecules designed to inhibit the aggregation of amyloid-beta (Aβ) peptides, a central event in the pathogenesis of Alzheimer's disease. google.com Derivatives of this compound have demonstrated notable efficacy in this regard. Specifically, a series of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines, which share the core quinoline structure, were evaluated for their Aβ anti-aggregation properties using the Thioflavin T (ThT) fluorescence assay. nih.gov

In these studies, certain derivatives showed significant inhibition of Aβ self-aggregation, with potency higher than that of curcumin, a standard Aβ disaggregating agent. nih.gov These compounds were also effective at disaggregating Aβ aggregates induced by acetylcholinesterase (AChE) and inhibiting aggregation promoted by the presence of metal ions like copper (Cu²+). nih.gov The interaction with Aβ peptides, as suggested by molecular docking studies, involves key residues of the peptide, corroborating the experimental findings. nih.gov Another complex derivative, QTC-4-MeOBnE, which contains the 7-chloroquinoline moiety, has been shown to prevent Aβ formation in cellular models by downregulating the amyloid precursor protein (APP) and β-secretase (BACE) levels. nih.gov

CompoundAβ Self-Aggregation Inhibition (%) at 50 µMAChE-Induced Aβ Aggregation Inhibition (%)
Derivative 5g53.7358.26
Derivative 5a53.6347.36
Curcumin (Standard)Data not specifiedNot applicable
Donepezil (Standard)Not applicable23.66

Tau Protein Oligomerization Inhibition

Beyond amyloid-beta, the aggregation of tau protein into neurofibrillary tangles is another primary hallmark of Alzheimer's disease. The 7-chloroquinoline structure has been incorporated into multi-target-directed ligands (MTDLs) aimed at addressing both pathologies. One such rationally designed compound, 1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE), was investigated for its effects on tau protein in neuronal cells. nih.gov

The study revealed that treatment with this compound led to a reduction in the levels of phosphorylated tau. nih.gov The proposed mechanism involves the modulation of the Glycogen Synthase Kinase 3β (GSK3β) pathway, a key enzyme responsible for the hyperphosphorylation of tau protein that precedes its aggregation into oligomers and tangles. nih.gov These findings suggest that the this compound scaffold can serve as a foundation for developing agents that interfere with tau pathology. nih.gov

Hemozoin Formation Inhibition in Parasitic Models

The 4-aminoquinoline (B48711) class of compounds, including this compound, is well-established for its antimalarial properties. nih.govnih.gov A primary mechanism of action is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum. nih.govrsc.org During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, also known as β-hematin. nih.gov

Compounds based on the 7-chloroquinoline structure interfere with this detoxification process. rsc.orgnih.gov They are believed to form a complex with heme, preventing its incorporation into the growing hemozoin crystal. rsc.org This leads to an accumulation of toxic free heme within the parasite, causing oxidative stress and ultimately leading to its death. nih.gov Studies on various N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides demonstrated potent, dose-dependent inhibition of β-hematin formation, with IC₅₀ values in the low micromolar range. rsc.org Molecular docking simulations indicate that the quinoline and 4-amino groups interact with ferriprotoporphyrin and its propionic acid side chains, disrupting the polymerization process. rsc.org

Compound DerivativeHemozoin Formation Inhibition (IC₅₀, µM)Antimalarial Activity vs. 3D7 Strain (IC₅₀, µM)
Sulfonamide 163.230.05
Sulfonamide 172.400.01

Interrogation of Cellular Pathways and Molecular Targets

Further mechanistic studies have explored the interaction of this compound derivatives with specific cellular components and pathways, revealing effects on mitochondrial function and a significant capacity for metal chelation.

Mitochondrial Membrane Potential Modulation (In Vitro)

While the broader class of quinoline-containing compounds has been investigated for various effects on cellular organelles, specific studies directly linking this compound to the modulation of mitochondrial membrane potential (MMP) are not extensively detailed in the current body of literature. The modulation of MMP is a known mechanism for some neuroactive compounds, where changes in potential can signify alterations in mitochondrial function and cellular health. nih.gov General studies have shown that activation of certain receptors, like the NMDA receptor, can reduce MMP, an effect measured by fluorescent dyes such as rhodamine 123. nih.gov However, direct experimental data demonstrating that this compound specifically induces or inhibits changes in MMP remains to be fully elucidated.

Metal Chelation Properties and Their Biological Implications (Molecular)

The quinoline ring system is recognized for its ability to chelate metal ions, a property that is integral to the biological activity of many of its derivatives. nih.gov An imbalance of metal ions, particularly copper, zinc, and iron, is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's, where these metals can promote the aggregation of Aβ peptides. nih.govnih.gov

Derivatives of this compound exhibit significant metal-chelating properties. nih.gov This was demonstrated in studies where these compounds effectively inhibited Cu²⁺-induced Aβ aggregation, highlighting a mechanism that is distinct from, yet complementary to, the inhibition of self-induced aggregation. nih.gov The formation of complexes between the quinoline derivatives and copper ions has been confirmed, with stoichiometric ratios determined by methods such as Job's plot. nih.gov

This chelating ability also has profound implications for the compound's antiparasitic activity. The formation of copper(II) complexes with [(7-chloroquinolin-4-yl)amino]acetophenone ligands, for example, was shown to enhance their activity against P. falciparum. nih.gov The proposed mechanism suggests that the chelated copper, when accumulated inside the parasite, can undergo redox reactions that generate oxidative stress, leading to the rupture of the cell membrane and parasite death. nih.gov This dual functionality—sequestering metal ions to prevent protein aggregation and leveraging them to induce cytotoxicity in pathogens—underscores the versatile therapeutic potential derived from the metal-chelating properties of the this compound scaffold.

Antioxidant Activity (In Vitro Chemical Assays)

The antioxidant potential of quinoline derivatives is a subject of significant research interest, often evaluated through various in vitro chemical assays that measure the capacity of a compound to neutralize free radicals. While direct studies on this compound are not extensively detailed in the available literature, the activity of the broader class of 4-amino-7-chloroquinolines (4,7-ACQs) has been explored, particularly in relation to their mechanism of action in other biological contexts. It has been suggested that 4,7-ACQ-based drugs may function as inhibitors of oxidative heme degradation. nih.gov Heme detoxification pathways, crucial for the survival of malaria parasites, involve oxidative processes, and inhibition by these compounds points towards an interaction with these redox systems. nih.gov

Standard in vitro chemical assays are typically employed to quantify antioxidant capacity. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.gov These tests provide a measure of a compound's ability to donate a hydrogen atom or an electron to neutralize these stable radicals, which is observable as a change in color that can be measured spectrophotometrically. mdpi.comresearchgate.net

Assay MethodPrincipleMeasurement
DPPH Radical Scavenging AssayMeasures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, neutralizing it and causing the violet solution to decolorize. researchgate.netDecrease in absorbance at approximately 517 nm. mdpi.com
ABTS Radical Cation Decolorization AssayInvolves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced, leading to a loss of color. mdpi.comDecrease in absorbance at approximately 734 nm. mdpi.com

Toll-like Receptor (TLR) Agonism and Immunomodulatory Potentials (Cellular Level)

The quinoline scaffold is a key structural motif in a class of small molecules that function as agonists for Toll-like receptors (TLRs), particularly the endosomal receptors TLR7 and TLR8. nih.govnih.gov These receptors are critical components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as single-stranded viral RNA, and triggering downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines. nih.govnih.gov The activation of TLRs serves as a vital link between the innate and adaptive immune responses, making TLR agonists potent vaccine adjuvants and immunomodulators. nih.govgoogle.com

This compound belongs to the 4-aminoquinoline class of compounds, which are structurally related to potent TLR agonists like the imidazoquinolines (e.g., Imiquimod and Resiquimod). nih.govnih.gov Research into structure-activity relationships has shown that the core heterocyclic system and its substituents are critical determinants of agonist activity and specificity for TLR7 versus TLR8. nih.govnih.gov For instance, certain 2-alkylthiazolo[4,5-c]quinolin-4-amine derivatives are known to predominantly activate TLR8, while modifications to the N1 and C2 positions of the imidazoquinoline ring can fine-tune TLR7-agonistic potency. nih.govnih.gov The 4-amino group on the quinoline ring is considered essential for this activity. nih.gov The engagement of these small molecule agonists with TLR7 and TLR8 can stimulate dendritic cells and other immune cells, highlighting their immunomodulatory potential. nih.gov

ReceptorPrimary Endogenous LigandKey Cellular ExpressionRole of Quinoline-Based Agonists
TLR7Single-stranded viral RNA (ssRNA) nih.govPlasmacytoid Dendritic Cells (pDCs), B cells nih.govInduce strong type I interferon (e.g., IFN-α) responses, linking innate and adaptive immunity. nih.gov
TLR8Single-stranded viral RNA (ssRNA) nih.govMyeloid cells (e.g., Monocytes, Macrophages, Myeloid DCs)Activate pro-inflammatory cytokine production; some quinoline derivatives show preferential TLR8 agonism. nih.gov

Cell Cycle Redistribution and Apoptosis Induction Mechanisms (In Vitro Cell Lines)

Derivatives of 7-chloro-4-aminoquinoline have demonstrated significant antiproliferative activity in various cancer cell lines, exerting their effects through the modulation of the cell cycle and the induction of apoptosis (programmed cell death). nih.govnih.gov

Studies on hybrid molecules incorporating the 7-chloro-4-aminoquinoline nucleus have shown potent cytotoxic activity against leukemia and lymphoma cell lines, such as CCRF-CEM and HuT78. nih.govresearchgate.net In these cell lines, active compounds were found to effectively suppress cell cycle progression. nih.govresearchgate.net Further investigation revealed that these compounds could induce apoptosis, a clean and controlled form of cell death that is often dysregulated in cancer. researchgate.netmdpi.com

The precise mechanisms of action can vary depending on the specific derivative and the cancer cell type. For example, in studies involving 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives on breast cancer cells, differential effects were observed. nih.gov The compound QTCA-1 induced a significant G0/G1 phase arrest in the hormonal-dependent MCF-7 cell line. nih.gov In contrast, the same compound did not cause a discernible cell cycle arrest in the triple-negative MDA-MB-231 cell line but was highly effective at inducing apoptosis, with over 80% of cells showing signs of cell death after treatment. nih.gov This suggests that the pro-apoptotic pathways can be activated independently of cell cycle arrest mechanisms. The induction of apoptosis by some 7-chloroquinoline derivatives has been linked to the disruption of the mitochondrial membrane potential. researchgate.net

Related Compound ClassCancer Cell LineObserved EffectReference
7-Chloro-4-aminoquinoline-benzimidazole hybridsHuT78 (T-cell lymphoma)Suppression of cell cycle progression, induction of apoptosis, disruption of mitochondrial membrane potential. researchgate.net
7-Chloro-4-aminoquinoline-benzimidazole hybridsCCRF-CEM (T-cell acute lymphoblastic leukemia)Strong cytotoxic activity and suppression of cell cycle progression. nih.gov
7-Chloroquinoline-1,2,3-triazoyl carboxamidesMCF-7 (Breast adenocarcinoma, hormone-dependent)Induction of G0/G1 cell cycle arrest. nih.gov
7-Chloroquinoline-1,2,3-triazoyl carboxamidesMDA-MB-231 (Breast adenocarcinoma, triple-negative)Potent induction of apoptosis without significant cell cycle arrest. nih.gov
7-Chloro-(4-thioalkylquinoline) derivativesCCRF-CEM (T-cell acute lymphoblastic leukemia)Induction of apoptosis and DNA/RNA damage. mdpi.com

These findings collectively establish the 7-chloroquinoline scaffold as a promising pharmacophore for the development of anticancer agents that can disrupt fundamental cellular processes required for tumor growth and survival.

Theoretical and Pre Clinical Biological Applications of N Benzyl 7 Chloroquinolin 4 Amine and Its Analogs Excluding Human Clinical Data

Antimalarial Research Pathways

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitate the continuous search for new and effective antimalarial agents. Derivatives of 7-chloroquinoline (B30040), including N-benzyl-7-chloroquinolin-4-amine, have been a focal point of this research due to their historical success and well-understood mechanism of action.

A significant thrust in antimalarial drug discovery is overcoming the resistance mechanisms that parasites have developed against conventional drugs like chloroquine (B1663885) (CQ). In vitro studies are crucial for the initial screening of new compounds against both drug-sensitive and drug-resistant parasite strains.

Analogs of this compound have demonstrated promising activity against CQ-resistant P. falciparum. For instance, hybrid compounds that incorporate the 4-amino-7-chloroquinoline core with other pharmacophores have shown potent in vitro activity. nih.gov One study reported that hybrid compounds linked to a cinnamoyl scaffold via an aminobutyl chain were highly active against erythrocytic stages of P. falciparum. nih.gov Similarly, quinoline-pyrimidine hybrids have been synthesized and tested, showing antiplasmodial activity against both drug-sensitive and drug-resistant strains. nih.gov Another approach involved creating quinolinotriazole hybrids, which displayed high antimalarial activity with IC50 values in the micromolar range (1.72–8.66 µM) against the CQ-resistant W2 strain of P. falciparum. scielo.br These findings underscore the potential of modifying the 4-amino side chain of the 7-chloroquinoline nucleus to restore or enhance activity against resistant parasites. The goal is often to develop molecules that can circumvent the parasite's resistance mechanisms, which frequently involve reduced drug accumulation in the parasite's food vacuole. nih.gov

Compound ClassP. falciparum StrainIn Vitro Activity (IC50)Reference
Quinoline-Cinnamoyl HybridsErythrocytic stagesHighly Active nih.gov
Quinolinotriazole HybridsW2 (CQ-Resistant)1.72–8.66 µM scielo.br
Quinoline-Pyrimidine HybridsDrug-Resistant StrainsActive nih.gov

The primary mechanism of action for 4-aminoquinoline (B48711) drugs like chloroquine involves interfering with the parasite's detoxification process within its food vacuole. The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (also known as the malaria pigment).

This compound and its analogs are believed to function similarly. They are weak bases that accumulate in the acidic food vacuole of the parasite. There, they cap the growing hemozoin crystal, preventing further polymerization of heme. mdpi.com The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death. nih.govmdpi.com In vitro assays, such as the beta-hematin inhibitory activity (BHIA) assay, have confirmed that 4-amino-7-chloroquinoline derivatives can effectively inhibit this detoxification pathway. mdpi.com The structural features of these analogs, including the lipophilicity and basicity of the side chain, play a crucial role in their ability to accumulate in the food vacuole and interact with heme. nih.gov

Anticancer Research Avenues

The quinoline (B57606) ring is a versatile scaffold that is also present in several approved anticancer drugs. mdpi.com This has prompted researchers to explore the anticancer potential of various quinoline derivatives, including those based on the 7-chloroquinolin-4-amine (B103981) structure. The repurposing of antimalarial quinolines like chloroquine and hydroxychloroquine (B89500) for cancer therapy has further fueled this line of inquiry. mdpi.com

Numerous studies have synthesized series of 7-chloroquinoline derivatives and evaluated their ability to inhibit the growth of various cancer cell lines in vitro using methods like the MTT assay. researchgate.net These studies consistently show that many of these compounds possess antiproliferative properties. researchgate.netresearchgate.net

For example, a series of 4-substituted-7-chloroquinoline derivatives showed antiproliferative effects on tumor cell lines in vitro. researchgate.net Another study synthesizing novel 7-chloro-4-aminoquinoline-benzimidazole hybrids found that the compounds exhibited antiproliferative activity against a panel of seven tumor cell lines, including those for colon cancer (CaCo-2), breast cancer (MCF-7), and leukemia (CCRF-CEM, THP-1, Raji). mdpi.com Similarly, a study involving click synthesis of new 7-chloroquinoline derivatives reported that the synthesized compounds showed antitumor activity against MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines. tandfonline.com

Compound ClassCell LineCancer TypeResultReference
4-Substituted-7-chloroquinolinesVariousNot specifiedAntiproliferative researchgate.net
7-Chloro-4-aminoquinoline-benzimidazole HybridsMCF-7Breast CancerAntiproliferative mdpi.com
7-Chloro-4-aminoquinoline-benzimidazole HybridsCaCo-2Colon CancerAntiproliferative mdpi.com
7-Chloro-4-aminoquinoline-benzimidazole HybridsCCRF-CEMLeukemiaAntiproliferative mdpi.com
"Click"-Synthesized 7-ChloroquinolinesHCT-116Colon CarcinomaAntitumor Activity tandfonline.com
"Click"-Synthesized 7-ChloroquinolinesHeLaCervical CarcinomaAntitumor Activity tandfonline.com

Beyond simply inhibiting proliferation, research has delved into the molecular mechanisms by which these compounds exert their anticancer effects. Two prominent areas of investigation are the inhibition of matrix metalloproteinases (MMPs) and the disruption of mitochondrial function, leading to apoptosis (programmed cell death).

Matrix metalloproteinase-9 (MMP-9) is an enzyme that plays a critical role in cancer progression by degrading the extracellular matrix, which facilitates tumor invasion and metastasis. mdpi.comnih.gov The inhibition of MMP-9 is therefore a key therapeutic strategy. mdpi.com Some quinoline-based compounds have been investigated as MMP-9 inhibitors. mdpi.com Studies suggest that specifically designed derivatives can inhibit MMP-9, thereby reducing cancer cell migration and invasion. mdpi.comnih.gov

Another major anticancer mechanism for quinoline derivatives involves the induction of apoptosis through the mitochondrial pathway. Research on 7-chloro-4-aminoquinoline-benzimidazole hybrids has shown that these compounds can decrease the mitochondrial membrane potential in cancer cells. mdpi.com The loss of this potential is a critical early step in the apoptotic cascade, indicating that the compounds trigger intrinsic cell death pathways. This disruption, coupled with observed effects on the cell cycle, highlights a multi-faceted approach by which these compounds can combat cancer cell growth. mdpi.com

Antimicrobial Research Applications

The structural motif of quinoline is also found in quinolone antibiotics. Consequently, the antimicrobial potential of other quinoline derivatives, including those derived from 7-chloroquinoline, has been an area of active research. Studies have screened these compounds for activity against a range of pathogenic bacteria and fungi.

For instance, a series of novel 7-chloroquinoline derivatives synthesized via click chemistry were evaluated for their antimicrobial activity. tandfonline.com The compounds were tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Salmonella typhimurium), and fungi (Aspergillus fumigatus, Candida albicans). The results indicated that the tested compounds exhibited moderate to good zones of inhibition, demonstrating broad-spectrum antimicrobial potential. tandfonline.com This suggests that the 7-chloroquinoline scaffold, appropriately substituted, can be a valuable template for developing new antimicrobial agents. researchgate.net

Antitubercular Activity against Mycobacterium tuberculosis (In Vitro)

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health challenge, necessitating the development of new therapeutic agents. The 4-aminoquinoline core, particularly with a chlorine atom at the 7th position, has been a focal point of research for novel antitubercular drugs.

A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and assessed for their ability to inhibit the growth of the Mtb H37Rv strain. nih.gov Within this series, two compounds demonstrated significant efficacy, with Minimum Inhibitory Concentrations (MICs) comparable to the first-line anti-TB drug, isoniazid (B1672263). nih.gov These promising compounds were also found to be selective for the bacillus, showing no significant toxicity to Vero and HepG2 mammalian cell lines. nih.gov The synthesis of these N-(4-(benzyloxy)benzyl)-4-aminoquinolines involves a multi-step process, and the bulky benzyloxybenzyl group, which can adopt various conformations, has a notable impact on the molecule's lipophilicity—a key factor in its biological activity. researchgate.net

Further studies on related 7-chloro-4-quinolinylhydrazone derivatives also identified compounds with potent in vitro activity against M. tuberculosis H37Rv. nih.gov Specifically, three derivatives exhibited a MIC of 2.5 µg/mL, a potency level that is comparable to the established anti-TB drugs rifampicin (B610482) (2.0 µg/mL) and ethambutol (B1671381) (3.12 µg/mL). nih.gov These findings underscore the potential of the 7-chloroquinoline scaffold as a foundational structure for designing new and effective anti-TB agents. nih.govdntb.gov.ua

Table 1: In Vitro Antitubercular Activity of Selected 7-Chloroquinoline Analogs

Compound Type Target Organism Key Findings Reference
N-(4-(benzyloxy)benzyl)-4-aminoquinolines Mycobacterium tuberculosis H37Rv Two compounds showed MICs similar to isoniazid and were selective for the bacillus. nih.gov

Antiprotozoal Activity (e.g., Leishmanicidal activity in Leishmania promastigotes and amastigotes, in vitro)

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, is another area where 4-aminoquinoline derivatives have shown promise. nih.govmdpi.com The this compound structure is part of a broader class of compounds investigated for their leishmanicidal properties.

Research has shown that the 4-aminoquinoline scaffold is crucial for activity, with the 7-chloro substituent playing a key role. nih.gov Studies on derivatives, such as 2-(7-chloroquinolin-4-ylamino)ethyl benzoates, have demonstrated a potential leishmanicidal effect against Leishmania mexicana promastigotes, with some compounds achieving an IC₅₀ value below 10 µM. nih.gov A proposed mechanism of action for these compounds involves the collapse of the parasite's mitochondrial electrochemical membrane potential. nih.gov

Interestingly, many 4-aminoquinoline derivatives exhibit greater activity against the intracellular amastigote stage of the parasite than against the free-living promastigote or axenic amastigote forms. nih.gov This suggests that the compounds may have a dual mechanism, acting directly on the parasite and potentially stimulating the host's immune response. nih.gov The development of an ideal leishmanicidal agent from this class would likely involve optimizing this dual leishmanicidal/immunostimulant activity. nih.gov

Anti-virulence Strategies in Bacterial Pathogens (e.g., Pseudomonas aeruginosa quorum sensing inhibition)

Pseudomonas aeruginosa is an opportunistic pathogen known for its high incidence in nosocomial infections and its increasing resistance to antibiotics. nih.gov A promising therapeutic strategy is to target its virulence, which is largely controlled by a cell-to-cell communication system known as quorum sensing (QS). nih.govnih.gov

N-benzyl derivatives of long-chained 4-amino-7-chloroquinolines have been investigated as anti-virulence agents that function by inhibiting the P. aeruginosa QS system. nih.gov One study synthesized a series of these derivatives to optimize their ability to inhibit the production of pyocyanin (B1662382), a key virulence factor. nih.gov The most potent compound in the series, which featured a benzofuran (B130515) substituent, effectively inhibited pyocyanin production with an IC₅₀ of 12 μM. nih.gov This compound also demonstrated inhibition of biofilm formation (BFIC₅₀ = 50 μM) and bacterial motility. nih.gov Molecular docking studies and experimental evidence suggest that the compound achieves this effect through the competitive inhibition of PqsR, a transcriptional regulator in the QS network. nih.gov

Table 2: Anti-virulence Activity of a 4-Amino-7-chloroquinoline Derivative against P. aeruginosa

Activity Measurement Result
Pyocyanin Production Inhibition IC₅₀ 12 μM
Biofilm Formation Inhibition BFIC₅₀ 50 μM
Mechanism --- Competitive inhibition of PqsR

Data from reference nih.gov

Antiviral Research Pursuits

The structural versatility of the 7-chloroquinoline core has prompted investigations into its potential as an antiviral agent against a range of viruses.

Potential against Zika Virus (In Vitro)

The Zika virus (ZIKV), a flavivirus transmitted by mosquitoes, is a significant public health concern due to its association with severe neurological disorders. nih.gov In the search for effective ZIKV therapeutics, various chemical scaffolds have been screened. While research has focused on novel isoxazole-based molecules, a chloroquinoline analog has also shown activity. nih.gov A compound identified as C-SD5, described as a chloroquinoline with an alkyl sulfonamide substituent, demonstrated micromolar potency in cell-based assays against a Brazilian strain of the Zika virus (ZIKV-BR), with an EC₅₀ of 3.2 μM in cervical cells. nih.gov This finding highlights the potential of the broader chloroquinoline class as a starting point for developing anti-ZIKV therapies. nih.gov

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Researchers have designed and synthesized chloroquine analogs to explore their potential as SARS-CoV-2 Mpro inhibitors. nih.gov

In one study, a series of analogs were designed, and their potential efficacy was predicted using a QSAR model. nih.gov Molecular docking simulations were then used to assess the binding affinity of these analogs to the Mpro active site. nih.gov An analog, 4-[(7-chloroquinolin-4-yl)amino]phenol, was identified as having high predicted affinity and a low predicted IC₅₀ value. nih.gov Subsequent synthesis and in vitro testing demonstrated that this analog was significantly less toxic than chloroquine in mammalian cell lines. nih.gov These results suggest that the 7-chloroquinoline scaffold can be modified to create potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Neurodegenerative Disease Research Potential

Beyond infectious diseases, derivatives of the 7-chloroquinoline scaffold are being explored for their therapeutic potential in neurodegenerative conditions like Alzheimer's and Parkinson's disease.

An analog, 1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE), was rationally designed as a multi-target-directed ligand for Alzheimer's disease. nih.gov In cellular models, this compound was shown to prevent the formation of amyloid-beta (Aβ) by downregulating the expression of Amyloid Precursor Protein (APP) and β-secretase (BACE) in cells engineered to overexpress APP. nih.gov Furthermore, in cells overexpressing human tau protein, the compound reduced the levels of phosphorylated tau by modulating the GSK3β pathway. nih.gov

The foundational 7-chloroquinolin-4-amine scaffold itself has been identified as a weak agonist of the orphan nuclear receptor Nurr1, with an EC₅₀ of 259 μM. researchgate.net Nurr1 is a critical transcription factor for the development and maintenance of midbrain dopaminergic neurons and is considered a therapeutic target for Parkinson's disease. researchgate.net This suggests that the 4-amino-7-chloroquinoline structure could serve as a starting point for developing more potent Nurr1 agonists as potential neuroprotective therapeutics for Parkinson's disease. researchgate.net

Table 3: Mentioned Compounds

Compound Name
This compound
Isoniazid
Rifampicin
Ethambutol
2-(7-chloroquinolin-4-ylamino)ethyl benzoate
Pyocyanin
C-SD5
4-[(7-chloroquinolin-4-yl)amino]phenol
Chloroquine
1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE)
Amyloid Precursor Protein (APP)
β-secretase (BACE)
Glycogen Synthase Kinase 3β (GSK3β)

Future Research Directions and Translational Perspectives

Development of Next-Generation N-benzyl-7-chloroquinolin-4-amine Analogs with Enhanced Biological Profile

The development of novel analogs of this compound is a key area of future research. The quinoline (B57606) scaffold is a versatile nucleus for designing and synthesizing biologically active compounds. nih.gov By strategically modifying the core structure, researchers aim to enhance the biological activity and selectivity of these compounds.

One approach involves creating hybrid molecules that combine the 7-chloroquinoline (B30040) structure with other pharmacophores, such as benzimidazole. mdpi.com This strategy has shown promise in generating compounds with potent antiproliferative activity against various cancer cell lines. mdpi.com The synthesis of these hybrids often involves multi-step reaction sequences, including nucleophilic substitution and condensation reactions. mdpi.com

Another avenue of exploration is the modification of the side chains attached to the 4-amino group of the quinoline ring. Studies on related 4-aminoquinoline (B48711) derivatives have demonstrated that the nature and length of these side chains are crucial for their biological activity. nih.gov For instance, incorporating features that allow for intramolecular hydrogen bonding can be critical for potency against drug-resistant strains of pathogens. nih.gov Synthetic strategies to achieve this include Ullmann, Suzuki, and Negishi coupling reactions to introduce diverse substituents at the 7-position of the quinoline ring. nih.gov

Furthermore, the synthesis of ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) has yielded compounds with promising antiplasmodial activity, some of which are more effective than chloroquine (B1663885) against resistant strains. nih.gov These findings underscore the potential for developing next-generation analogs with improved therapeutic profiles.

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound865270-61-7C16H13ClN2268.74
Chloroquine54-05-7C18H26ClN3319.87
Amodiaquine86-42-0C20H22ClN3O355.86
Lenvatinib417716-92-8C21H19ClN4O4426.85
Bosutinib380843-75-4C26H29Cl2N5O3530.45

Advanced Mechanistic Elucidation of Biological Actions in Complex Biological Systems (Non-human)

Understanding the precise molecular mechanisms by which this compound and its analogs exert their biological effects is paramount for their further development. The 4-amino-7-chloroquinoline scaffold is known to interact with various biological targets. nih.gov

In the context of neurodegenerative diseases like Parkinson's, derivatives of 4-amino-7-chloroquinoline have been identified as agonists of the nuclear receptor NR4A2 (also known as Nurr1). nih.gov This receptor plays a critical role in the development and function of midbrain dopamine (B1211576) neurons. nih.gov It can act as both a transcriptional activator of dopamine-related genes and a repressor of pro-inflammatory genes in glial cells. nih.gov The ability of 4-amino-7-chloroquinoline compounds to modulate both of these functions highlights a potential mechanism for neuroprotection. nih.gov

In cancer, quinoline-based derivatives have been shown to inhibit various receptor tyrosine kinases, such as c-Met, VEGF receptor, and EGF receptor, which are crucial for carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR. nih.gov The antiproliferative effects of some 7-chloroquinoline derivatives are also attributed to their ability to induce apoptosis and cause DNA/RNA damage in cancer cells. mdpi.com

For infectious diseases, the antiplasmodial activity of 4-aminoquinolines has been linked to the inhibition of heme crystallization, a critical process for the malaria parasite. researchgate.net Some novel derivatives have also shown potential as tools for further mechanistic studies due to their unique modes of action. nih.gov

Integration of Multi-omics Data in Compound Characterization

A comprehensive understanding of the biological effects of this compound and its analogs can be achieved through the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the compound's impact on a biological system.

For instance, transcriptomic analysis can reveal changes in gene expression patterns in response to compound treatment, providing insights into the affected signaling pathways. Proteomic studies can identify the protein targets with which the compound directly or indirectly interacts. Metabolomic profiling can uncover alterations in metabolic pathways, which can be particularly relevant for understanding the compound's effects on cancer cell metabolism or pathogen survival.

While specific multi-omics studies on this compound are not yet widely published, the general approach is well-established in drug discovery and can be applied to characterize this class of compounds more thoroughly.

Exploration of Novel Therapeutic Targets and Pathways

The versatility of the quinoline scaffold suggests that this compound and its derivatives may have therapeutic potential beyond their currently explored applications. nih.govnih.gov Future research should focus on identifying novel therapeutic targets and pathways for these compounds.

For example, given the known immunomodulatory effects of some 4-aminoquinolines like chloroquine and hydroxychloroquine (B89500), exploring the potential of this compound analogs in autoimmune diseases is a logical next step. mdpi.com Their potential antiviral and antifungal activities also warrant further investigation. nih.gov

The discovery of their activity as NR4A2 agonists opens up new possibilities for treating neurodegenerative disorders. nih.gov Further research could explore their efficacy in other neurological conditions where this nuclear receptor plays a protective role.

Considerations for Preclinical Development in Relevant Animal Models (General, Non-human)

The translation of promising in vitro findings into in vivo efficacy requires careful preclinical development in relevant animal models. researchgate.net For anticancer applications, various rodent models are available to evaluate the efficacy of this compound analogs. These include xenograft models where human cancer cell lines are implanted into immunocompromised mice, as well as genetically engineered mouse models that spontaneously develop tumors. researchgate.net

For neuroprotective indications, animal models of Parkinson's disease, often induced by neurotoxins like MPTP or 6-hydroxydopamine, can be used to assess the ability of these compounds to protect dopamine neurons and improve motor function.

In the context of infectious diseases, murine models of malaria, such as those using Plasmodium berghei, are standard for evaluating the in vivo antimalarial activity of new compounds. researchgate.net

Q & A

Q. What are the standard synthetic protocols for N-benzyl-7-chloroquinolin-4-amine and its derivatives?

Methodological Answer: The synthesis typically involves condensation of 7-chloroquinolin-4-amine with substituted benzyl halides or aldehydes under reductive conditions. For example:

  • Solvent System : Ethanol is commonly used due to its polarity and ability to dissolve both aromatic amines and benzyl derivatives .
  • Reducing Agents : Sodium borohydride (NaBH₄) or sodium hydride (NaH) facilitates reductive amination. Sodium hydroxide (NaOH) may act as a base in specific cases .
  • Purification : Flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high purity, with yields ranging from 67% to 96% depending on substituents .

Q. How is structural confirmation of this compound achieved experimentally?

Methodological Answer: Multimodal spectroscopic and spectrometric techniques are employed:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and benzylic CH₂ groups (δ 4.3–5.2 ppm). Substituents like methoxy or fluorine alter chemical shifts predictably .
  • HRMS (+ESI) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight with <5 ppm error .
  • IR Spectroscopy : N–H stretches (3200–3400 cm⁻¹) and C–Cl vibrations (750–800 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do substituents on the benzyl group influence synthetic efficiency and bioactivity?

Methodological Answer: Substituent effects are analyzed through comparative SAR studies:

  • Electron-Donating Groups (e.g., –OCH₃) : Increase steric hindrance, reducing yields (e.g., 67% for 4-methoxybenzyl derivatives vs. 96% for 4-fluorobenzyl derivatives ).
  • Electron-Withdrawing Groups (e.g., –F) : Enhance electrophilicity, improving reaction rates but potentially destabilizing intermediates .
  • Bioactivity : Fluorinated derivatives show enhanced binding to targets like botulinum neurotoxin due to increased lipophilicity and hydrogen-bonding potential .

Q. What strategies resolve contradictions in spectral or biological data for quinoline derivatives?

Methodological Answer: Contradictions are addressed via:

  • Data Triangulation : Cross-validate NMR/HRMS with computational models (e.g., DFT for predicting chemical shifts) .
  • Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagent purity) .
  • Alternative Assays : Compare bioactivity across multiple models (e.g., enzyme inhibition vs. cellular uptake) to isolate confounding factors .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Methodological Answer: Optimization involves systematic parameter testing:

  • Catalyst Screening : Transition metals (e.g., Pd/C) may improve coupling efficiency for halogenated benzyl groups .
  • Solvent Optimization : Switch to DMF or THF for higher-temperature reactions (80–100°C) to accelerate kinetics .
  • Workflow Automation : Use high-throughput screening (HTS) to test solvent/base combinations and identify ideal stoichiometry .

Q. What are best practices for designing SAR studies on this compound analogs?

Methodological Answer: Key considerations include:

  • Diverse Substituent Libraries : Synthesize derivatives with varied electronic (e.g., –NO₂, –CH₃) and steric (e.g., tert-butyl) profiles .
  • Computational Pre-screening : Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with high predicted binding affinity .
  • Dose-Response Analysis : Quantify IC₅₀ values across a ≥5-log concentration range to ensure robust SAR trends .

Data Interpretation and Reporting

Q. How should researchers validate the purity of synthesized compounds?

Methodological Answer: Beyond NMR/HRMS:

  • HPLC-PDA : Monitor UV absorption (λ = 254–280 nm for quinoline cores) with ≥95% purity thresholds .
  • Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values .

Q. What statistical methods are recommended for analyzing bioactivity data?

Methodological Answer:

  • ANOVA : Compare mean IC₅₀ values across substituent groups to identify significant trends .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural descriptors (e.g., logP, molar refractivity) to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.